N-(2-hydroxypropyl)-N'-[4-(pentyloxy)phenyl]ethanediamide
Description
N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide: is an organic compound that belongs to the class of amides This compound features a hydroxypropyl group, a pentyloxyphenyl group, and an ethanediamide backbone
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-N'-(4-pentoxyphenyl)oxamide |
InChI |
InChI=1S/C16H24N2O4/c1-3-4-5-10-22-14-8-6-13(7-9-14)18-16(21)15(20)17-11-12(2)19/h6-9,12,19H,3-5,10-11H2,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
DUYALMSYLLLOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide typically involves the following steps:
Formation of the hydroxypropyl group: This can be achieved by reacting propylene oxide with a suitable amine.
Introduction of the pentyloxyphenyl group: This step involves the reaction of pentyloxybenzene with an appropriate reagent to introduce the phenyl group.
Formation of the ethanediamide backbone: This can be done by reacting ethylenediamine with an appropriate acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the same synthetic routes mentioned above. The reactions would be optimized for yield and purity, and the processes would be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide: can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the substituent introduced, such as nitro or sulfonic acid groups.
Scientific Research Applications
N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide would depend on its specific application. For example:
In medicinal chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
In materials science: It may contribute to the properties of the material, such as its mechanical strength or thermal stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N’-[4-(pentyloxy)phenyl]ethanediamide
- N-(2-hydroxypropyl)-N’-[4-(butyloxy)phenyl]ethanediamide
- N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]propanediamide
Uniqueness
N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide: is unique due to its specific combination of functional groups, which may impart distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
